

Application Notes and Protocols: Immunohistochemistry Staining for Bavdegalutamide (ARV-110) Targets

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Compound of Interest

Compound Name: *Anticancer agent 110*

Cat. No.: *B15568099*

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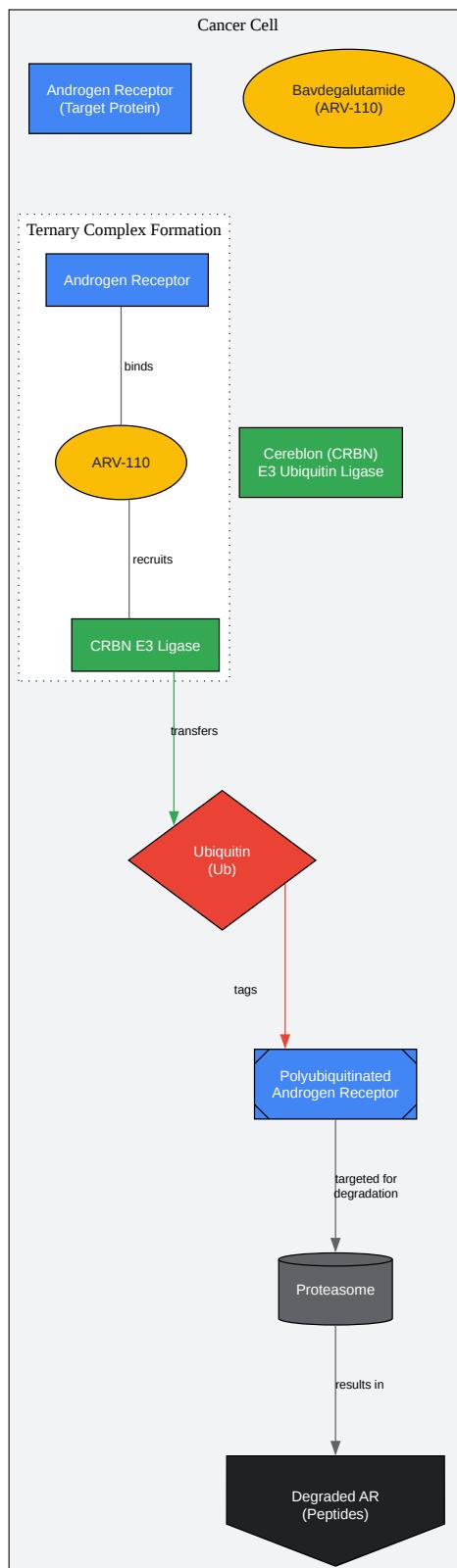
For Researchers, Scientists, and Drug Development Professionals

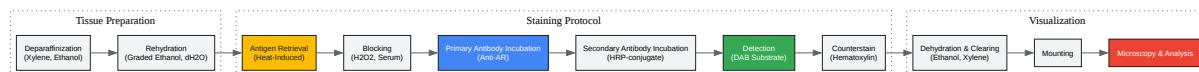
Introduction

Bavdegalutamide (ARV-110) is a pioneering PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to selectively target and eliminate the Androgen Receptor (AR), a key driver of prostate cancer.^{[1][2][3]} Unlike traditional inhibitors that merely block protein function, Bavdegalutamide orchestrates the degradation of the AR protein, offering a novel therapeutic strategy, particularly in castration-resistant prostate cancer (mCRPC) where AR mutations and amplifications contribute to resistance.^{[1][2]} This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of the Androgen Receptor to assess the pharmacodynamic effects of Bavdegalutamide in preclinical and clinical research.

Mechanism of Action

Bavdegalutamide is a heterobifunctional molecule that facilitates the formation of a ternary complex between the Androgen Receptor and the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][2][3]} This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.^{[1][2][3]} The catalytic nature of this process allows a single molecule of Bavdegalutamide to trigger the destruction of multiple AR protein copies.^{[2][4]}





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